molecular formula C13H19N B13209040 2-Cyclohexyl-4-methylaniline

2-Cyclohexyl-4-methylaniline

Cat. No.: B13209040
M. Wt: 189.30 g/mol
InChI Key: CPEMLUPYUPBVFA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by a cyclohexyl group attached to the second position and a methyl group attached to the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated anilines.

Scientific Research Applications

2-Cyclohexyl-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexyl-4-methylaniline is unique due to the presence of both cyclohexyl and methyl groups, which impart specific steric and electronic effects.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-cyclohexyl-4-methylaniline

InChI

InChI=1S/C13H19N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3

InChI Key

CPEMLUPYUPBVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2CCCCC2

Origin of Product

United States

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